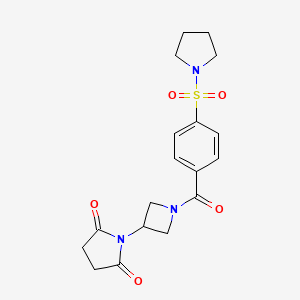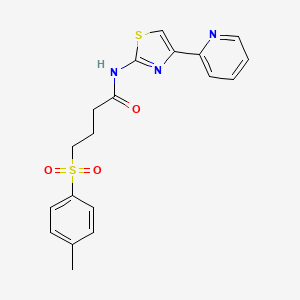
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is a compound that has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Synthesis Analysis
The synthesis of similar compounds, such as “2-Aminothiazoles”, has been explored . The C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while both the C-4 position and the thiazole core are sensitive to change .
Chemical Reactions Analysis
A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzene-sulfonamides were synthesized and screened for their cytotoxic activity against human breast cancer cell line (MCF-7) .
Scientific Research Applications
Tautomerism and Electron Donation
Research on similar compounds, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, has shown the existence of dynamic tautomerism and divalent N(I) character within these molecules. Quantum chemical analysis indicates that such compounds can assume multiple isomeric structures, displaying competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen. This reveals their potential electron-donating properties, which could be crucial for developing new materials with novel electronic characteristics (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial and Antitumor Activities
Compounds with pyridine thiazole derivatives have been studied for their antimicrobial and antitumor activities. For instance, zinc(II) complexes with pyridine thiazole derivatives exhibited increased bioactivity compared to their ligands alone, showing specificity towards certain bacteria and cancer cell lines. This indicates their potential for developing new, improved bioactive materials (Xun-Zhong et al., 2020).
Synthesis of Fused Heterocyclic Compounds
Another application involves the use of similar compounds as key synthons in the synthesis of new fused heterocyclic moieties, such as pyrazolo[3,4-d]thiazole derivatives. These compounds have been synthesized using eco-friendly techniques like microwave irradiation and evaluated for their antimicrobial, antioxidant, and antitumor activities, demonstrating the broad utility of pyridine thiazole derivatives in medicinal chemistry and drug development (Rizk et al., 2020).
Electrochromic Materials
The exploration of pyridine thiazole derivatives extends into materials science, particularly in the development of electrochromic materials. These compounds can serve as effective electron acceptors, leading to the creation of novel donor-acceptor-type electrochromic polymers with low bandgaps and fast switching times, ideal for applications in smart windows and displays (Ming et al., 2015).
Coordination Chemistry
Further, the compound's analogs have been utilized in coordination chemistry to synthesize new complexes with metals such as titanium and zirconium. These complexes have shown potential as catalysts for ethylene polymerization and regioselective catalytic hydroamination, indicating their significance in catalysis and synthetic chemistry applications (Bertolasi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-4-6-18(23)22-19-21-17(13-26-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMFXCQWAFIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)
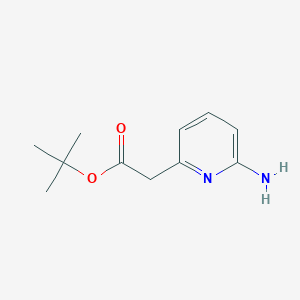
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)
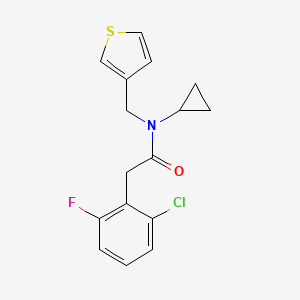

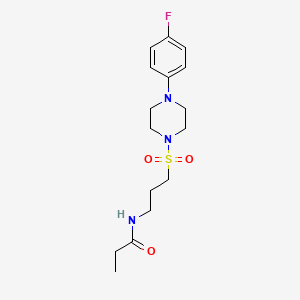
![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)
